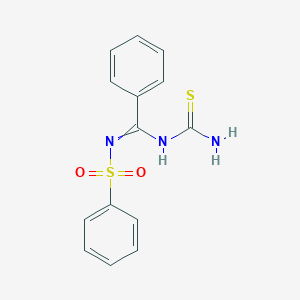
N-(2-Chloro-4-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-4-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide is a complex organic compound that features both aromatic and amide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide typically involves the reaction of 2-chloro-4-nitroaniline with 2-hydroxynaphthalene-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are crucial for the large-scale production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloro-4-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 2-chloro-4-nitrophenyl-2-ketonaphthalene-1-carboxamide.
Reduction: Formation of N-(2-chloro-4-aminophenyl)-2-hydroxynaphthalene-1-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-Chloro-4-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of N-(2-Chloro-4-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structural features, such as the nitro and hydroxyl groups, play a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Chloro-4-nitrophenyl)-4-nitrobenzamide
- N-(2-Chloro-4-nitrophenyl)-2-hydroxybenzamide
- N-(2-Chloro-4-nitrophenyl)-2-hydroxy-3-nitrobenzamide
Uniqueness
N-(2-Chloro-4-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide is unique due to its combination of a naphthalene ring with a nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new materials and pharmaceuticals .
Propiedades
Número CAS |
63245-16-9 |
|---|---|
Fórmula molecular |
C17H11ClN2O4 |
Peso molecular |
342.7 g/mol |
Nombre IUPAC |
N-(2-chloro-4-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C17H11ClN2O4/c18-13-9-11(20(23)24)6-7-14(13)19-17(22)16-12-4-2-1-3-10(12)5-8-15(16)21/h1-9,21H,(H,19,22) |
Clave InChI |
OIZUWYCMKSJOSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


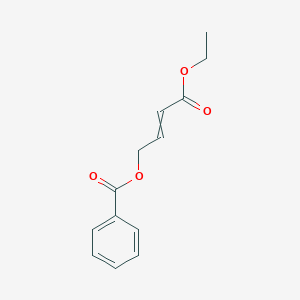
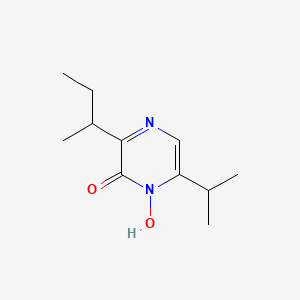
![methyl (3E,5E)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-3,5-dienoate](/img/structure/B14492597.png)
![Benzonitrile, 4-[(triphenylphosphoranylidene)acetyl]-](/img/structure/B14492602.png)
![(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)benzene](/img/structure/B14492606.png)



![1,1'-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene)](/img/structure/B14492636.png)
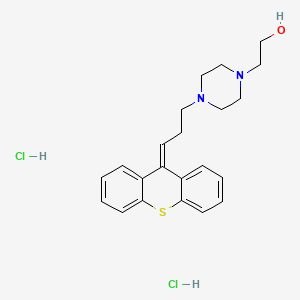
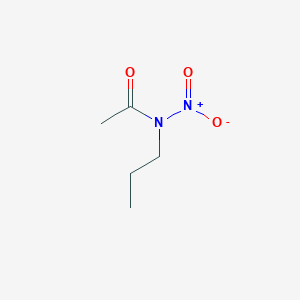
![5-[4-(Heptyloxy)phenyl]-2-(methanesulfonyl)pyrimidine](/img/structure/B14492649.png)
